N-[1-(3-bromophenyl)ethyl]-3-methoxypropanamide
Description
N-[1-(3-Bromophenyl)ethyl]-3-methoxypropanamide is a synthetic amide derivative characterized by a 3-bromophenyl ethyl group attached to a 3-methoxypropanamide backbone. The compound features:
- 3-Bromophenyl moiety: A bromine atom at the meta position of the phenyl ring, imparting electron-withdrawing effects that may influence reactivity, binding interactions, or metabolic stability.
- 3-Methoxypropanamide chain: A methoxy group (-OCH₃) at the terminal position of the propanamide, contributing electron-donating properties that could enhance solubility or modulate electronic environments.
Properties
IUPAC Name |
N-[1-(3-bromophenyl)ethyl]-3-methoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-9(14-12(15)6-7-16-2)10-4-3-5-11(13)8-10/h3-5,8-9H,6-7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXBUGSETGRXQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NC(=O)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-bromophenyl)ethyl]-3-methoxypropanamide typically involves the following steps:
Bromination: The starting material, 3-bromophenyl ethyl ketone, is synthesized by brominating acetophenone using bromine in the presence of a catalyst such as iron(III) bromide.
Amidation: The brominated ketone is then reacted with 3-methoxypropanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-bromophenyl)ethyl]-3-methoxypropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethyl chain can be oxidized to form carboxylic acids or reduced to form alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products
Substitution: Formation of azido or thiol-substituted derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Hydrolysis: Formation of 3-methoxypropanoic acid and 3-bromophenylethylamine.
Scientific Research Applications
N-[1-(3-bromophenyl)ethyl]-3-methoxypropanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.
Material Science: The compound can be utilized in the development of novel polymers and materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the interactions of brominated aromatic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[1-(3-bromophenyl)ethyl]-3-methoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in halogen bonding with amino acid residues, while the amide moiety can form hydrogen bonds, stabilizing the compound within the active site of the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The table below compares N-[1-(3-bromophenyl)ethyl]-3-methoxypropanamide with two analogous compounds derived from the evidence:
Key Comparative Insights
Electronic and Steric Effects
- Halogen vs. The difluoromethyl groups in Compound 85 () may optimize pharmacokinetics in drug candidates .
- Aromatic Systems : The naphthyl group in introduces steric bulk and hydrophobicity, favoring interactions with lipophilic binding pockets. In contrast, the simpler 3-bromophenyl group may offer better synthetic accessibility and tunability .
Biological Activity
N-[1-(3-bromophenyl)ethyl]-3-methoxypropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H16BrN O2
- Molecular Weight : 286.17 g/mol
- CAS Number : Not specified in the sources.
The compound features a brominated phenyl group, an ethyl chain, and a methoxypropanamide moiety, which contribute to its biological activity.
Biological Activity Overview
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
- Anticancer Properties : Research indicates potential anticancer effects, particularly against solid tumors. The mechanism may involve apoptosis induction in cancer cell lines .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is crucial in various chronic diseases .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : The compound could modulate receptors that play roles in pain and inflammation, enhancing its therapeutic potential.
In Vitro Studies
Several studies have focused on the in vitro effects of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
